Butyl glycidyl ether
Description
Butyl glycidyl ether (BGE), with the molecular formula C₇H₁₄O₂ and CAS number 2426-08-6, is a monofunctional epoxy compound widely used as a reactive diluent in epoxy resin systems . Its primary role is to reduce the viscosity of epoxy formulations without significantly compromising mechanical properties after curing. BGE is characterized by its low molecular weight (130.18 g/mol), boiling point of 154°C, and moderate reactivity, making it suitable for applications in coatings, adhesives, and composite materials .
Structure
3D Structure
Properties
IUPAC Name |
2-(butoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUQLAYJZDEMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
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| Record name | n-BUTYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25610-58-6 | |
| Record name | Oxirane, 2-(butoxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID9024691 | |
| Record name | Butyl glycidyl ether | |
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Molecular Weight |
130.18 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164 °F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying., Liquid, Colorless liquid with an irritating odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor. | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
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| Record name | Oxirane, 2-(butoxymethyl)- | |
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| Record name | n-Butyl glycidyl ether | |
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| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | n-Butyl glycidyl ether | |
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Boiling Point |
327 °F at 760 mmHg (NTP, 1992), 164 °C, 327 °F | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
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| Record name | N-BUTYL GLYCIDYL ETHER | |
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| Record name | n-BUTYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/320 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
130 °F (NTP, 1992), 54 °C, 54 °C (closed cup), 54 °C c.c., 130 °F | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19929 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-Butyl glycidyl ether | |
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| Record name | N-BUTYL GLYCIDYL ETHER | |
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| Record name | n-BUTYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/320 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 20,000 mg/L at °C, Solubility in water, g/100ml at 20 °C: 2, 2% | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19929 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-BUTYL GLYCIDYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | n-Butyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.91 (USCG, 1999) - Less dense than water; will float, 0.908 g/cu cm at 25 °C, Relative density (water = 1): 0.91, 0.91 | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19929 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/320 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 3.78 | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3.2 mmHg at 77 °F (NTP, 1992), 3.2 [mmHg], 3.2 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.43, 3 mmHg at 77 °F, (77 °F): 3 mmHg | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19929 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-Butyl glycidyl ether | |
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| URL | https://haz-map.com/Agents/125 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/320 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
2426-08-6, 25610-58-6 | |
| Record name | N-BUTYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19929 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl glycidyl ether | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Butyl glycidyl ether | |
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| Record name | Oxirane, (butoxymethyl)-, homopolymer | |
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Preparation Methods
Butyl glycidyl ether is typically synthesized through a two-step process involving the reaction of butanol with epichlorohydrin. The first step is a ring-opening reaction where butanol reacts with epichlorohydrin in the presence of a catalyst, such as boron trifluoride immobilized on active carbon, to form butyl chlorohydrin ether. The second step involves a ring-closing reaction where the butyl chlorohydrin ether is treated with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
BGE’s epoxide group undergoes ring-opening reactions with nucleophiles, enabling polymerization and functionalization:
Reaction with Carboxylic Acids
-
BGE reacts with succinic acid (SA) during polyesterification, forming ester linkages. Attack occurs at either epoxide carbon, generating branched or linear structures .
-
Kinetics : Epoxide ring-opening reactions (rate constant k₁) proceed faster than polyesterification (k₂) .
Reaction with Alcohols
-
Primary vs. Secondary Alcohols : Primary alcohols (e.g., glycerol) react preferentially due to lower steric hindrance. Secondary alcohols exhibit slower kinetics .
-
Branching Topology : In poly(glycerol-succinate-co-BGE) synthesis, BGE introduces ether linkages, confirmed by 2D NMR analysis .
Table 1: Reaction Selectivity in BGE Polymerization
| Reactant | Site Reacted | Product Structure | Confirmation Method |
|---|---|---|---|
| Succinic acid | Epoxide C1 | Ester-linked branches | ¹³C NMR |
| Glycerol (primary -OH) | Epoxide C2 | Ether-terminated chains | HSQC NMR |
Polymerization and Cross-Linking
BGE acts as a comonomer in hyperbranched polymer (HBP) synthesis:
-
Role in Poly(glycerol-succinate-co-BGE) :
Activation Energy Analysis :
-
Effective activation energy (Eₐ) for α-relaxation: ~75–152 kJ/mol (PGS-co-BGE vs. PGS) .
-
β-relaxation energy (Eβ): ~120–256 kJ/mol, influenced by hydrogen-bonding networks .
Hydrolysis and Environmental Degradation
BGE undergoes hydrolysis and biodegradation in aqueous environments:
-
Hydrolysis :
-
Biodegradation :
Table 2: Hydrolysis Rates of BGE Under Varying pH
| pH | Half-Life (days) | Degradation Pathway |
|---|---|---|
| 7 | 20.3 | Nucleophilic attack |
| 9 | >30 | Slower ring-opening |
Scientific Research Applications
2.1. Reactive Diluent for Epoxy Resins
BGE is primarily used as a reactive diluent in epoxy resin formulations. Its role as a viscosity reducer enhances the processing characteristics of these resins, which are crucial in applications such as:
- Coatings : BGE improves the flow and leveling properties of paints and coatings.
- Adhesives : It enhances the adhesion properties of epoxy systems.
- Sealants : Used in construction and automotive industries for sealing applications.
2.2. Chemical Intermediate
BGE serves as a chemical intermediate in synthesizing various compounds, including:
- Polymerization agents : It can initiate polymer reactions, leading to novel polymeric materials.
- Additives : Used in producing specialty chemicals that require specific reactivity profiles.
3.1. Toxicological Profile
Research indicates that BGE exhibits potential toxicity, including skin sensitization and respiratory effects upon exposure. The NIOSH occupational exposure banding process categorizes it based on various health endpoints, including carcinogenicity and reproductive toxicity .
3.2. Biodegradation
Studies show that BGE undergoes biodegradation, with empirical data indicating approximately 40% biodegradation over 28 days in water . This suggests a moderate environmental persistence, necessitating careful handling during industrial use.
4.1. Use in Epoxy Resin Formulations
A study conducted on the formulation of epoxy resins incorporating BGE demonstrated improved mechanical properties compared to traditional formulations without reactive diluents . The findings highlighted increased flexibility and impact resistance, making BGE an attractive option for high-performance applications.
4.2. Occupational Exposure Assessment
An assessment of occupational exposure to BGE revealed significant inhalation risks among workers in industries utilizing epoxy resins. Monitoring programs were recommended to mitigate exposure risks through improved ventilation and personal protective equipment .
Mechanism of Action
The mechanism of action of butyl glycidyl ether involves its ability to participate in curing reactions with epoxy resins. The epoxy group in its structure reacts with curing agents, such as amines, to form cross-linked networks. This reaction enhances the mechanical properties, cryogenic strength, ductility, and impact resistance of the resulting polymers .
Comparison with Similar Compounds
Viscosity Reduction Efficiency
BGE is often compared to other glycidyl ethers, such as phenyl glycidyl ether (PGE) , ethylene glycol diglycidyl ether (EGDE) , C12-14 alkyl glycidyl ether (AGE) , and ethylhexyl glycidyl ether (EGE) , in epoxy resin formulations. Key findings include:
Table 1: Viscosity Reduction Performance in E-51 Epoxy Resin (5% Additive)
| Compound | Viscosity (Pa·s) | Efficiency Ranking |
|---|---|---|
| Butyl glycidyl ether | 1.69 | 1 (Best) |
| Phenyl glycidyl ether | 6.90 | 3 |
| Ethylene glycol diglycidyl ether | 6.90 | 3 |
BGE’s superior viscosity reduction is attributed to its shorter alkyl chain and lower molecular weight, which enhance compatibility with epoxy resins like DGEBA (E-51) . In contrast, PGE and EGDE, with bulkier aromatic or bifunctional structures, exhibit higher viscosities post-addition.
Thermal and Reaction Properties
Boiling points and reactivity in chemical reactions vary significantly among glycidyl ethers:
Table 2: Thermal and Reactivity Comparison
| Compound | Boiling Point (°C) | Cycloaddition Conversion* | Key Applications |
|---|---|---|---|
| This compound | 154 | ~60% (Intermediate) | Epoxy diluent, coatings |
| Allyl glycidyl ether | 154 | ~75% (High) | High-reactivity systems |
| Phenyl glycidyl ether | 245 | ~30% (Low) | High-temperature resins |
| Ethylhexyl glycidyl ether | N/A | N/A | Mechanical-strength composites |
*Conversion in CO₂ cycloaddition reactions under mild conditions .
BGE’s intermediate boiling point balances volatility and reactivity, making it suitable for processes requiring moderate thermal stability. However, allyl glycidyl ether outperforms BGE in cycloaddition reactions due to higher epoxide ring strain .
Mechanical and Thermomechanical Performance
In cured epoxy systems, the choice of glycidyl ether impacts mechanical properties:
- BGE: Reduces viscosity effectively but may slightly lower glass transition temperature (Tg) due to its monofunctional nature .
- EGE : Provides superior tensile strength and hardness compared to AGE, despite requiring 11% more energy for curing. This is feasible in polythiol-based systems where rapid energy release compensates for higher activation barriers .
- AGE (C12-14) : Offers better thermal stability (as shown by thermogravimetric analysis) but inferior dilution efficiency .
Key Trade-offs :
- BGE : Optimal balance of viscosity reduction and reactivity.
- EGE : Preferred for high-strength composites despite higher energy demands.
- PGE/AGE: Limited to specialized thermal applications.
Future research should explore hybrid systems combining BGE with other glycidyl ethers to optimize performance-toxicity ratios.
Biological Activity
Butyl glycidyl ether (BGE), also known as n-butyl glycidyl ether, is an industrial chemical with a variety of applications, particularly in the production of epoxy resins. Its biological activity has been the subject of extensive research due to its potential health effects upon exposure. This article provides a detailed overview of the biological activity, including toxicity, metabolism, and case studies related to BGE.
This compound is a glycidyl ether that is primarily used as a reactive diluent in epoxy formulations. It has a molecular formula of CHO and a CAS number of 2426-08-6. Upon exposure, BGE is metabolized mainly in the kidneys to several metabolites, including butoxyacetic acid and 3-butoxy-2-hydroxypropionic acid.
Acute Effects
Acute exposure to BGE can lead to several health issues:
- Respiratory Irritation : Symptoms include coughing, wheezing, and nasal irritation .
- Neurological Symptoms : Individuals may experience headaches, dizziness, lightheadedness, and in severe cases, loss of consciousness .
- Dermal Effects : Skin contact can cause irritation and sensitization reactions .
Chronic Effects
Chronic exposure to BGE has been linked to more severe health outcomes:
- Inflammation : Prolonged exposure can lead to inflammatory responses in various organs.
- Reproductive Hazards : There are concerns regarding potential reproductive toxicity, although definitive carcinogenic effects have not been established .
- Genotoxicity : Studies indicate that BGE may cause mutations in bacterial systems and DNA damage in mammalian cells .
Case Studies
Several case studies highlight the health impacts of BGE exposure:
- Case Study 1 :
- Case Study 2 :
In Vivo Studies
Research has demonstrated significant toxicological effects in animal models:
- Inhalation studies in mice showed an LC50 value greater than 3500 ppm for acute exposure .
- Chronic exposure studies indicated increased mortality rates and organ damage at concentrations as low as 150 ppm over extended periods .
Genotoxicity Assessments
Multiple studies have assessed the genotoxic potential of BGE:
- Positive results were observed in various bacterial strains (e.g., TA97, TA100) indicating mutagenic properties under specific conditions .
- In vitro assays showed DNA damage in human lymphocytes and increased sister chromatid exchanges in Chinese hamster cells at high concentrations .
Summary Table of Biological Activity
| Biological Activity | Acute Effects | Chronic Effects | Genotoxicity |
|---|---|---|---|
| Respiratory Irritation | Yes | Yes | Yes |
| Neurological Symptoms | Yes | Yes | Yes |
| Dermal Irritation | Yes | Yes | No |
| Reproductive Hazards | No | Yes | Yes |
Q & A
Q. What are the primary safety protocols for handling BGE in laboratory settings?
BGE requires stringent safety measures due to its carcinogenic classification (Group 2B by IARC) . Key protocols include:
- Use of PPE: Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
- Ventilation: Work in fume hoods or well-ventilated areas to avoid inhalation .
- Storage: Keep containers tightly sealed at 4°C in dry, cool environments to prevent degradation .
- Emergency procedures: Immediate washing with soap/water for skin contact and oxygen administration for inhalation exposure .
Q. What analytical methods are recommended for quantifying BGE in epoxy resin formulations?
Gas chromatography (GC) is the gold standard, as demonstrated in studies tracking BGE's role as a diluent in adhesives . For regulatory compliance, methods like SN/T 3150-2012 (LC-MS/MS) are used to detect BGE residues in industrial matrices . Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy in complex mixtures.
Q. How does BGE reduce viscosity in epoxy resins, and what experimental controls are critical?
BGE acts as a reactive diluent by lowering epoxy resin viscosity through molecular dispersion, enabling easier processing. However, excessive BGE (>10 wt%) can compromise mechanical strength . Controls include:
- Monitoring exothermic reactions during curing.
- Validating viscosity using rheometers at standardized temperatures (e.g., 25°C) .
Advanced Research Questions
Q. How can conflicting data on BGE’s carcinogenicity inform risk assessment frameworks?
While IARC classifies BGE as Group 2B based on animal studies and mechanistic evidence , some safety data sheets (SDS) lack carcinogenicity data . Researchers should:
- Prioritize in vitro genotoxicity assays (e.g., Ames test, micronucleus) to validate mechanistic pathways.
- Model dose-response relationships using physiologically based pharmacokinetic (PBPK) simulations to extrapolate animal data to human exposure scenarios.
Q. What methodologies optimize BGE’s role in hydrophobic polymer synthesis for construction materials?
Hydrophobic-modified polycarboxylate superplasticizers are synthesized via:
- Alkaline ring-opening : Reacting BGE with isoprenyl oxy poly(ethylene glycol) ether at 60–80°C for 4–6 hours .
- Copolymerization : Combining BGE-modified macromonomers with acrylic acid/maleic anhydride at a molar ratio of 1:3 under nitrogen . FT-IR and GPC are used to confirm branching and molecular weight distribution.
Q. Why does BGE’s substrate size affect catalytic efficiency in CO₂ conversion reactions?
In metal-organic framework (MOF)-catalyzed CO₂ cycloaddition, BGE’s smaller size (vs. phenyl glycidyl ether) enables higher yields (96%) due to reduced steric hindrance at active sites . Key variables include:
Q. How do microwave-assisted synthesis parameters influence BGE derivative yields?
Microwave irradiation accelerates BGE-based reactions (e.g., dodecyl glycidyl ether synthesis) by enhancing reaction kinetics. Optimal conditions include:
- Power: 300–500 W for even heating.
- Time: 15–20 minutes to achieve >90% yield . Post-reaction, GC-MS validates purity, while DSC assesses thermal stability.
Contradictions and Methodological Gaps
Q. Why do studies report divergent outcomes on BGE’s impact on adhesive strength?
BGE’s dual role as a diluent and plasticizer creates trade-offs:
- At 5–8 wt%, it improves sprayability without significant strength loss.
- Beyond 10 wt%, flexibility increases but torsional shear strength declines due to incomplete crosslinking . Researchers should conduct time-resolved FT-IR to monitor epoxy conversion rates during curing.
Q. What strategies mitigate BGE’s health risks while maintaining its utility in epoxy formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
